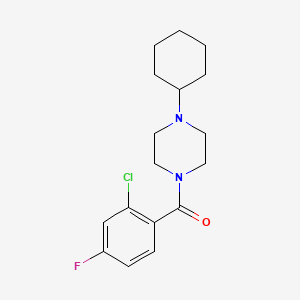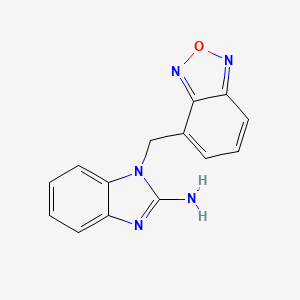![molecular formula C16H17ClN2O B5361120 N-[2-(4-chlorophenyl)ethyl]-N'-(2-methylphenyl)urea](/img/structure/B5361120.png)
N-[2-(4-chlorophenyl)ethyl]-N'-(2-methylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-chlorophenyl)ethyl]-N'-(2-methylphenyl)urea, also known as Chlorpropham, is a synthetic chemical compound that belongs to the class of urea herbicides. It is commonly used as a pre-emergent herbicide to control the growth of weeds in various crops such as potatoes, carrots, and onions. Chlorpropham was first synthesized in the 1950s and has since become a popular herbicide due to its effectiveness and low cost.
Mecanismo De Acción
N-[2-(4-chlorophenyl)ethyl]-N'-(2-methylphenyl)urea works by inhibiting the growth of weeds by interfering with the cell division process. It specifically targets the microtubules in the cells, which are essential for proper cell division. By disrupting the microtubules, this compound prevents the cells from dividing and growing, ultimately leading to the death of the weed.
Biochemical and physiological effects:
This compound has been shown to have minimal toxicity to humans and animals. However, it can have some negative effects on the environment, including soil and water contamination. This compound can also have a negative impact on non-target plants and organisms, leading to reduced biodiversity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(4-chlorophenyl)ethyl]-N'-(2-methylphenyl)urea is a widely used herbicide in the agriculture industry, making it readily available for research purposes. Its low cost and effectiveness make it an attractive option for researchers studying the effects of herbicides on plant growth and development. However, this compound's potential negative effects on the environment and non-target organisms should be considered when conducting experiments.
Direcciones Futuras
1. Development of new herbicides with improved selectivity and reduced environmental impact.
2. Investigation of the long-term effects of N-[2-(4-chlorophenyl)ethyl]-N'-(2-methylphenyl)urea on soil and water quality.
3. Study of the effects of this compound on non-target organisms, including insects and birds.
4. Development of new methods for weed control that do not rely on herbicides.
5. Investigation of the potential health effects of this compound exposure in humans and animals.
6. Study of the molecular mechanisms underlying this compound's herbicidal properties.
7. Development of new formulations of this compound with improved efficacy and reduced environmental impact.
In conclusion, this compound is a synthetic herbicide that has been extensively studied for its effectiveness in controlling weed growth. While it has some limitations and potential negative effects on the environment, this compound remains a popular option for farmers and researchers alike. Further research is needed to fully understand the effects of this compound and to develop new methods for weed control that are both effective and environmentally sustainable.
Métodos De Síntesis
N-[2-(4-chlorophenyl)ethyl]-N'-(2-methylphenyl)urea is synthesized by reacting 4-chlorobenzylamine with 2-methylphenyl isocyanate in the presence of a catalyst. The reaction results in the formation of this compound, which is then purified and used as a herbicide.
Aplicaciones Científicas De Investigación
N-[2-(4-chlorophenyl)ethyl]-N'-(2-methylphenyl)urea has been extensively studied for its herbicidal properties. It has been found to be effective in controlling the growth of various weeds, including annual and perennial grasses and broadleaf weeds. This compound is commonly used in the agriculture industry to increase crop yields by reducing weed competition.
Propiedades
IUPAC Name |
1-[2-(4-chlorophenyl)ethyl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O/c1-12-4-2-3-5-15(12)19-16(20)18-11-10-13-6-8-14(17)9-7-13/h2-9H,10-11H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZJOFDYXOWNRJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopentyl-2-[4-(3,4-dichlorophenyl)-1-piperazinyl]acetamide](/img/structure/B5361041.png)
![[4-(cyclopropylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]methylcyanamide](/img/structure/B5361043.png)
![1-[(3,4-difluorophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5361050.png)
![N-(5-chloro-2-pyridinyl)-2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5361056.png)
![{1-[(5-methyl-2-phenyl-1H-imidazol-4-yl)carbonyl]-1,4-diazepan-6-yl}acetic acid](/img/structure/B5361064.png)
![(3'S*,4'S*)-1'-({5-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-1,3'-bipyrrolidin-4'-ol](/img/structure/B5361067.png)
![7-(4-ethylphenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5361086.png)
![5-{2-[(4-methylbenzyl)oxy]benzylidene}-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5361095.png)


![4-(5-methylpyridin-2-yl)-1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ol](/img/structure/B5361113.png)

![N-[2-(4-chlorophenoxy)ethyl]-3,5-dimethoxybenzamide](/img/structure/B5361147.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5361153.png)